methyl 2-(1H-indol-3-yl)-4-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-(1H-indol-3-yl)-4-oxopentanoate |
InChI |
InChI=1S/C14H15NO3/c1-9(16)7-11(14(17)18-2)12-8-15-13-6-4-3-5-10(12)13/h3-6,8,11,15H,7H2,1-2H3 |
InChI Key |
KNAGWGRXAMMVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 1h Indol 3 Yl 4 Oxopentanoate and Its Analogues
Direct Synthesis Strategies Towards Methyl 2-(1H-Indol-3-yl)-4-oxopentanoate
Direct synthesis methods aim to construct the target molecule in a limited number of steps, often by forming the key carbon-carbon bond at the C3 position of the indole (B1671886) ring.
Friedel-Crafts Type Alkylation Routes
The Friedel-Crafts alkylation is a classic and effective method for the C-H functionalization of aromatic and heteroaromatic compounds. mt.com In the context of synthesizing this compound, this reaction typically involves the electrophilic substitution of an indole nucleus with a suitable alkylating agent. mt.com The reaction is generally catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activate the alkylating agent to generate a carbocation or a carbocation-like species. mt.comnih.gov This electrophile is then attacked by the electron-rich indole ring, preferentially at the C3 position, to form the desired product.
The efficiency and selectivity of Friedel-Crafts alkylations can be influenced by the choice of catalyst, solvent, and reaction temperature. A variety of Lewis acids have been explored to catalyze such transformations, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂. organic-chemistry.org Some of these have been shown to provide quantitative yields in short reaction times under mild conditions. organic-chemistry.org The mechanism involves the initial formation of a carbocation from the alkyl halide and the Lewis acid, followed by the attack of the aromatic ring. mt.com
A notable example of this approach is the reaction of indole with an appropriate halo-oxopentanoate derivative in the presence of a Lewis acid. The reaction proceeds via an electrophilic aromatic substitution mechanism. mt.com
Table 1: Examples of Lewis Acids in Friedel-Crafts Reactions
| Catalyst | Typical Substrates | Key Features |
| AlCl₃, FeCl₃ | Alkyl halides, Alkenes | Strong Lewis acids, widely used in classic Friedel-Crafts reactions. mt.comnih.gov |
| BF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂ | Diazoacetates, Aldehydes | Can provide high yields under mild conditions with low catalyst loadings. organic-chemistry.org |
| Lanthanide Triflates | Aldehydes, Ketones | Stable in protic solvents and can be reusable. lookchem.com |
| Bi(OTf)₃ | Indole-2-carboxaldehyde, p-quinone methides | Used in cooperative catalysis with N-heterocyclic carbenes. nih.gov |
Multi-Component Reaction Approaches for Oxopentanoate Scaffold Assembly
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netrroij.com These reactions are characterized by high atom economy and procedural simplicity. mdpi.com For the synthesis of the indolyl-oxopentanoate scaffold, an MCR could involve the one-pot condensation of indole, a glyoxal (B1671930) derivative, and a C-H acidic component like Meldrum's acid. mdpi.com
A plausible pathway for such an MCR could initiate with the condensation of an arylglyoxal with Meldrum's acid to form a Michael acceptor. Subsequent Michael addition of indole to this intermediate would lead to an adduct that, upon further reaction and workup, could yield the desired furanone derivative, a close analogue of the oxopentanoate system. mdpi.com The development of MCRs for the direct synthesis of this compound remains an area of active research, with the potential for creating diverse libraries of related compounds. researchgate.netnih.gov
Esterification and Functional Group Interconversion Pathways
An alternative direct approach involves the esterification of the corresponding carboxylic acid, 2-(1H-indol-3-yl)-4-oxopentanoic acid. nih.gov Standard esterification methods, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), can be employed. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used to facilitate the ester formation. youtube.com
Functional group interconversion can also be a viable pathway. For instance, a precursor molecule with a different functional group at the ester position could be converted to the methyl ester. This might involve transesterification or a multi-step sequence involving hydrolysis to the carboxylic acid followed by esterification. The choice of method depends on the stability of the starting material and the desired yield.
Precursor-Based Synthesis of the Indolyl-Oxopentanoate System
Precursor-based methods involve the synthesis of key intermediates that are then converted to the final product. This approach allows for greater control over the stereochemistry and substitution pattern of the target molecule.
Utilization of Indole-3-Pyruvic Acid Derivatives and Related Keto Acids as Synthons
Indole-3-pyruvic acid and other α-keto acids are valuable synthons in organic synthesis. wikipedia.org They can serve as precursors for the indolyl-oxopentanoate system through various chemical transformations. The condensation reaction between indoles and α-keto acids can lead to the formation of indolyl carboxylic acids under mild conditions. researchgate.netnih.gov
For example, the reaction of indole with pyruvic acid can yield 2,2-bis(3,3'-indolyl)propionic acid. researchgate.net While not a direct route to the target molecule, this demonstrates the reactivity of indoles with keto acids. A more tailored approach would involve a reaction sequence that introduces the remaining atoms of the oxopentanoate side chain. This could potentially involve a Knoevenagel-type condensation followed by reduction and functional group manipulation.
Application of Activated Alkenes in Indole Functionalization (e.g., Ethyl 4-Oxopent-2-enoate)
The Michael addition of indole to activated alkenes is a well-established method for forming a new carbon-carbon bond at the C3 position of the indole ring. beilstein-journals.org Ethyl 4-oxopent-2-enoate, an α,β-unsaturated keto-ester, is an ideal Michael acceptor for this purpose. The reaction is typically catalyzed by a base or a Lewis acid. researchgate.netmdpi.com
The use of chiral catalysts can enable the asymmetric synthesis of the product, leading to enantiomerically enriched compounds. researchgate.net This approach is particularly valuable for the synthesis of biologically active molecules where stereochemistry is crucial. The reaction of indole with ethyl 4-oxopent-2-enoate would directly afford the ethyl ester analogue of the target compound, which could then be converted to the methyl ester via transesterification if necessary. This method offers a convergent and efficient route to the desired indolyl-oxopentanoate system.
Employment of (1H-Indol-3-yl)methyl Electrophiles in Coupling Reactions
The construction of the C3-alkylated indole framework can be achieved by reacting an electrophilic indole species with a suitable carbon nucleophile. While the direct Friedel-Crafts alkylation of indole is common, an alternative strategy involves the pre-generation of a (1H-indol-3-yl)methyl electrophile, which then couples with a nucleophilic partner. These electrophiles are potent precursors for creating a variety of indole derivatives. nih.gov
Highly reactive electrophiles such as (1H-indol-3-yl)methyl halides have been investigated, though their preparation can be challenging due to a propensity for self-dimerization or oligomerization. nih.gov To circumvent these stability issues, modern synthetic techniques, particularly microflow chemistry, have been developed. These methods allow for the rapid in-situ generation of (1H-indol-3-yl)methyl electrophiles from precursors like indol-3-ylmethanol derivatives, which can then be immediately reacted with a nucleophile in a continuous stream. This approach minimizes decomposition and side reactions, enabling successful nucleophilic substitution at the indole 3'-position under mild conditions. nih.gov
For the synthesis of this compound, a plausible, albeit not explicitly documented, route would involve the coupling of a (1H-indol-3-yl)methyl electrophile with the enolate of methyl acetoacetate. The general scheme is depicted below:
Scheme 1: Proposed Synthesis via (1H-Indol-3-yl)methyl Electrophile
This approach hinges on the successful generation of the electrophile and its efficient capture by the soft enolate of the β-keto ester. The use of moderately reactive electrophiles, such as methylated gramine (B1672134) or aryl sulfones derived from indol-3-ylmethanol, could also be employed in this coupling strategy. acs.org
Stereoselective Synthesis of this compound and Chiral Congeners
The α-carbon of the pentanoate side chain in this compound is a stereocenter. The development of stereoselective methods to control the configuration of this center is of significant interest for accessing enantiomerically pure compounds.
Enantioselective Transformations for α-Chiral Center Establishment
The most direct and atom-economical method for establishing the α-chiral center is through a catalytic asymmetric Friedel-Crafts (F-C) reaction. nih.gov This reaction involves the conjugate addition of the indole nucleophile to a suitable α,β-unsaturated electrophile, guided by a chiral catalyst. For the synthesis of the target molecule, an appropriate electrophile would be a derivative of methyl 2-acetylacrylate.
The catalytic asymmetric F-C reaction can be promoted by either chiral metal complexes or purely organic catalysts (organocatalysts). nih.gov A wide array of electrophiles, including α,β-unsaturated ketones, esters, and imines, have been successfully used in these reactions to generate a plethora of functionalized chiral indole moieties. nih.gov For instance, the reaction of indoles with simple enones, catalyzed by chiral metal-salen complexes or zirconium(IV)-BINOL complexes, can furnish β-indolyl ketones in high yield and enantioselectivity. acs.orgacs.org
Organocatalysis, using chiral primary or secondary amines, has also emerged as a powerful tool. These catalysts activate α,β-unsaturated aldehydes or ketones by forming chiral iminium ions, which then react with the indole. The table below summarizes the performance of various catalytic systems in analogous enantioselective Friedel-Crafts alkylations of indoles with enones.
Table 1: Catalytic Asymmetric Friedel-Crafts Alkylation of Indoles with Enones
| Catalyst System | Electrophile (Enone) | Indole | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (R,R)-Al(salen)Cl / 2,6-Lutidine | (E)-1,3-diphenylprop-2-en-1-one | 1H-Indole | 92 | 87 | acs.org |
| Zr(OtBu)4 / (R)-BINOL | Phenyl vinyl ketone | 1H-Indole | 98 | 96 | acs.org |
| Chiral N,N'-Dioxide-Ni(II) | β,γ-Unsaturated α-ketoester | N-Methylskatole | up to 96 | up to 99 | rsc.org |
| Chiral Aziridine-Phosphine / Cu(I) | trans-β-Nitrostyrene | 5-Bromoindole | 88 | 92 | mdpi.com |
This table presents data for analogous reactions to illustrate catalyst efficacy.
Diastereoselective Control in Multi-Stereocenter Construction
While the primary target molecule contains a single stereocenter, the synthesis of chiral congeners with additional stereocenters necessitates control over diastereoselectivity. Consider an analogue such as methyl 2-(1H-indol-3-yl)-3-methyl-4-oxopentanoate, which possesses two contiguous stereocenters (at C2 and C3). The relative orientation of the substituents at these centers (syn or anti) must be controlled.
Diastereocontrol can be achieved through various strategies, including catalyst-controlled and substrate-controlled methods. In catalyst-controlled reactions, the chiral catalyst dictates the facial selectivity of the attack on both the nucleophile and the electrophile. For example, highly diastereo- and enantioselective copper-hydride catalyzed methods have been developed for preparing cis-2,3-disubstituted indolines. researchgate.net Organocatalytic intramolecular Michael additions have also been shown to produce 2,3-disubstituted indolines with high diastereo- and enantioselectivity, where the stereochemical outcome (cis or trans) can be tuned by the choice of substrate. rsc.org
In a potential synthesis of a multi-substituted analogue, the conjugate addition of indole to a β-substituted enone would require a catalyst capable of differentiating the diastereotopic faces of the prochiral enolate intermediate. The development of methods to create adjacent quaternary stereocenters, though exceptionally challenging, highlights the sophisticated catalyst design required for such transformations. acs.org
Table 2: Examples of Diastereoselective Synthesis of Indole Derivatives
| Reaction Type | Catalyst/Method | Substrates | Product | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Intramolecular Michael Addition | Cinchona-derived primary amine | (E)-3-(2-aminophenyl)enone | trans-2,3-disubstituted indoline | >20:1 | 99 | rsc.org |
| [4+2] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindole, o-QM | Indole-chroman | 93:7 | up to 98 | mdpi.com |
| [2+3] Cycloaddition | Bis(indano-oxazoline)-Ni complex | Nitrone, β,γ-unsaturated α-ketoester | Isoxazolidine | >20:1 | 88-99 | nih.gov |
This table illustrates methods for controlling diastereoselectivity in the synthesis of complex chiral molecules, including indole derivatives.
Chiral Auxiliary or Catalytic Asymmetric Induction Approaches
An alternative to direct catalytic asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org This approach involves covalently attaching a chiral molecule (the auxiliary) to the starting material. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse. wikipedia.org
Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For the synthesis of this compound, one could envision a strategy starting from indole-3-acetic acid. This acid would first be coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can be converted into a stereodefined (Z)-enolate, which can then be alkylated. wikipedia.org Reaction with an appropriate electrophile, such as 1-chloro-2-propanone, would introduce the remainder of the side chain. The stereochemistry of this alkylation is controlled by the steric bulk of the auxiliary, which blocks one face of the enolate.
The final step involves the removal of the auxiliary, typically via mild hydrolysis or alcoholysis, to yield the chiral methyl ester.
Table 3: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Reaction | Stereocontrol Mechanism | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | Aldol (B89426) Reactions, Alkylations | Diastereoselective enolate alkylation | Steric hindrance from the auxiliary substituent blocks one face of the enolate. | wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Diastereoselective conjugate addition | Rigid bicyclic structure provides effective shielding of one face of the reactive intermediate. | wikipedia.org |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | α-Alkylation of Aldehydes/Ketones | Asymmetric hydrazone alkylation | Formation of a chiral hydrazone followed by stereoselective deprotonation and alkylation. | wikipedia.org |
Reactivity and Transformational Chemistry of Methyl 2 1h Indol 3 Yl 4 Oxopentanoate
Cyclization Reactions Involving the Oxopentanoate Moiety
The γ-ketoester functionality of the oxopentanoate side chain is a key feature that enables a range of intramolecular cyclization reactions, leading to the formation of new heterocyclic rings.
Formation of Dihydropyridazinone Derivatives
The reaction of γ-ketoesters with hydrazine (B178648) is a well-established method for the synthesis of dihydropyridazinone derivatives. In the case of methyl 2-(1H-indol-3-yl)-4-oxopentanoate, the terminal ketone at the C-4 position readily undergoes condensation with hydrazine hydrate. This is followed by an intramolecular cyclization, where the hydrazone formed attacks the ester carbonyl, leading to the formation of a stable six-membered dihydropyridazinone ring. The reaction typically proceeds in a protic solvent like ethanol (B145695) or acetic acid, often with heating.
The expected product of this reaction is 6-(2-(1H-indol-3-yl)ethyl)-4,5-dihydro-3(2H)-pyridazinone. This transformation provides a straightforward route to novel indole-substituted pyridazinone scaffolds, which are of interest in medicinal chemistry due to their association with a range of biological activities.
| Reactant | Reagent | Product |
| This compound | Hydrazine hydrate | 6-(2-(1H-indol-3-yl)ethyl)-4,5-dihydro-3(2H)-pyridazinone |
Oxidative Cyclizations Towards Carbazole (B46965) Frameworks
The synthesis of carbazoles, a significant class of nitrogen-containing heterocycles, can often be achieved through the cyclization of suitably substituted indoles. While direct oxidative cyclization of this compound to a carbazole framework is not widely reported, the potential for such a transformation exists under specific, often harsh, reaction conditions.
Theoretically, an intramolecular Friedel-Crafts-type reaction could be envisioned, where the enol or enolate of the ketone attacks the C-2 or C-4 position of the indole (B1671886) ring. This would require a strong acid or a transition metal catalyst to promote the cyclization and subsequent aromatization to the carbazole skeleton. nih.govnih.govchim.it For instance, methods like the Pschorr cyclization, which involves the intramolecular substitution of an arene by an aryl radical generated from a diazonium salt, could be adapted, although this would necessitate prior modification of the indole ring. organic-chemistry.orgwikipedia.org The success of such a reaction would be highly dependent on the reaction conditions and the specific catalyst employed. nih.gov
Annulation Reactions for Indole-Fused Heterocyclic Systems (e.g., Quinolizidines)
The construction of indole-fused quinolizidine (B1214090) systems from this compound represents a more complex synthetic challenge. A plausible, albeit multi-step, approach would involve the initial reductive amination of the ketone at the C-4 position to introduce a primary or secondary amine. The resulting amino ester could then undergo an intramolecular cyclization.
A well-known reaction for the synthesis of related fused systems is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govwikipedia.org While the starting material is not a tryptamine, a modified strategy could be employed. For example, reduction of the ketone to an alcohol, followed by conversion to an amine, would generate a δ-amino ester. Subsequent activation of the ester and cyclization could potentially lead to the desired quinolizidinone framework. The feasibility of this annulation would depend on the successful execution of each step and the optimization of the final cyclization conditions.
Condensation Reactions with Hydrazine Derivatives
Expanding on the reaction with hydrazine, substituted hydrazines can also be employed to generate a variety of functionalized dihydropyridazinone derivatives. For instance, the condensation of this compound with phenylhydrazine (B124118) would be expected to yield the corresponding N-phenyl dihydropyridazinone. The reaction mechanism is analogous to that with unsubstituted hydrazine, involving the formation of a phenylhydrazone intermediate followed by intramolecular cyclization.
The use of various substituted hydrazines allows for the introduction of different substituents on the pyridazinone ring, providing a modular approach to a library of novel indole-containing heterocyclic compounds. These derivatives can serve as scaffolds for further chemical exploration and biological screening. mdpi.com
| Reactant | Reagent | Expected Product |
| This compound | Phenylhydrazine | 6-(2-(1H-indol-3-yl)ethyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone |
| This compound | Semicarbazide | 6-(2-(1H-indol-3-yl)ethyl)-4,5-dihydro-3(2H)-pyridazinone-1-carboxamide |
Derivatization Strategies at the Indole Nucleus
While the oxopentanoate side chain is a primary site of reactivity, the indole nucleus itself can also be a target for derivatization, although the existing C-3 substitution directs reactivity to other positions.
Nucleophilic Additions and Substitutions at the Indole C-3 Position
Direct nucleophilic addition or substitution at the C-3 position of the indole ring in this compound is generally not feasible as this position is already substituted. However, the α-carbon of the pentanoate side chain (C-2 of the side chain) is activated by both the adjacent indole ring and the ester group, making it a prime site for nucleophilic attack via an enolate intermediate. nih.gov
Treatment of this compound with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, would generate a resonance-stabilized enolate. masterorganicchemistry.com This enolate can then react with a variety of electrophiles in what is formally a nucleophilic substitution at the α-carbon. For example, alkylation with an alkyl halide would introduce an alkyl group at this position. Similarly, reaction with an aldehyde or ketone would lead to an aldol-type addition product. This strategy allows for the elaboration of the side chain, providing access to a wide range of more complex indole derivatives. researchgate.net
N-Alkylation and N-Acylation of the Indole Nitrogen
The nitrogen atom of the indole ring in this compound is a key site for functionalization through alkylation and acylation reactions. These transformations are crucial for modifying the compound's electronic and steric properties.
N-Alkylation: The alkylation of the indole nitrogen typically proceeds via an SN2 mechanism, where the nucleophilic indole nitrogen attacks an alkyl halide. libretexts.org The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The choice of the alkylating agent is critical, with primary halides being the most effective. Secondary halides react less readily, and tertiary halides are generally unreactive due to competing elimination reactions. libretexts.org
While specific examples for the N-alkylation of this compound are not extensively documented, studies on related indole derivatives, such as 3-acetylindole (B1664109) and indole-3-carbaldehyde, demonstrate the feasibility of this transformation. For instance, N-alkylation of these compounds has been successfully achieved using benzyl (B1604629) bromide or methyl iodide in the presence of NaH in THF, providing the corresponding N-alkylated products. nih.gov
N-Acylation: The N-acylation of indoles introduces an acyl group to the nitrogen atom, a transformation that can significantly influence the reactivity of the indole ring. This reaction is often performed using acylating agents like acid chlorides or thioesters. The use of a base is typically required to facilitate the reaction. For instance, a combination of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM) or sodium tert-butoxide (t-BuONa) in THF has been shown to be effective for the N-acylation of various indole alkanoic acid esters. nih.gov
A study on the N-acylation of a series of C2/C3/C5-substituted (aza)indole intermediates highlights the general applicability of this method. nih.gov In a related procedure, the N-acylation of indole with carboxylic acids has been achieved using boric acid as a catalyst in refluxing mesitylene. clockss.org Another approach involves the use of thioesters as a stable acyl source in the presence of cesium carbonate (Cs2CO3) in xylene at elevated temperatures, which has been shown to be highly chemoselective for the N-acylation of various indoles. beilstein-journals.org
Table 1: Examples of N-Acylation of Indole Derivatives
| Indole Substrate | Acylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(5-methoxy-1H-indol-3-yl)acetic acid allyl ester | Benzoyl chloride | Et3N, DMAP, DCM | Allyl 2-(1-benzoyl-5-methoxy-1H-indol-3-yl)acetate | 92 | nih.gov |
| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs2CO3, xylene, 140 °C, 12 h | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | beilstein-journals.org |
| Indole | Acetic acid | Boric acid, mesitylene, reflux, 48 h | 1-Acetylindole | 82 | clockss.org |
| This table presents data from analogous reactions on related indole-containing compounds. |
Introduction of Halogen Substituents on the Indole Ring
The introduction of halogen atoms onto the indole ring of this compound can significantly alter its biological activity and provide a handle for further synthetic modifications, such as cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substituents present on the indole ring. organic-chemistry.orgnih.gov
Electrophilic halogenation is the most common method for introducing halogens to the indole ring. The C3 position is generally the most nucleophilic and therefore the most susceptible to electrophilic attack. However, since the C3 position in the target molecule is already substituted, halogenation is expected to occur at other positions on the benzene (B151609) portion of the indole ring.
Common halogenating agents include N-halosuccinimides such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). nih.gov The use of an oxone-halide system offers an environmentally friendly alternative for the halogenation of indoles, producing 2- or 3-haloindoles selectively. organic-chemistry.orgnih.gov The regioselectivity can be controlled by the electronic properties of the nitrogen-protecting group. Electron-withdrawing groups on the nitrogen favor C2 halogenation, while C3 halogenation can be achieved regardless of the protecting group. organic-chemistry.orgnih.gov Enzymatic halogenation using RebH enzyme variants also provides a method for the selective bromination of indoles at the C3 position. frontiersin.org
While specific examples of the halogenation of this compound are scarce, studies on other indole derivatives provide insight into the expected reactivity. For instance, the halogenation of 2-trifluoromethylindole with various halogenating agents affords the corresponding 3-halo derivatives in high yields. nih.gov
Table 2: Halogenation of Indole Derivatives
| Indole Substrate | Halogenating Agent | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(Trifluoromethyl)-1H-indole | N-Chlorosuccinimide | Acetonitrile, reflux | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95 | nih.gov |
| 2-(Trifluoromethyl)-1H-indole | N-Bromosuccinimide | Acetonitrile, reflux | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98 | nih.gov |
| 2-(Trifluoromethyl)-1H-indole | Iodine/Potassium Iodide | Acetonitrile, reflux | 3-Iodo-2-(trifluoromethyl)-1H-indole | 96 | nih.gov |
| 5-Nitroindole | N-Bromosuccinimide | RebH variant 3-LSR, KBr, Glucose, GDH, NADP+, pH 7.5 | 3-Bromo-5-nitroindole | 85 | frontiersin.org |
| This table presents data from analogous reactions on related indole-containing compounds. |
Transformations of the Pentanoate Side Chain
The pentanoate side chain of this compound offers multiple sites for chemical modification, including the ester and ketone functionalities.
Reactions at the Ester Functionality (e.g., Hydrolysis, Transesterification)
Hydrolysis: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex molecules. Basic hydrolysis, also known as saponification, is typically carried out using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol (B129727). nih.gov Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester in the presence of a strong acid and excess water.
A general procedure for the hydrolysis of related indole methyl esters involves the use of trimethyltin (B158744) hydroxide in 1,2-dichloroethane (B1671644) (DCE) under microwave irradiation. nih.gov
Transesterification: Transesterification involves the conversion of one ester to another by exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. In a typical acid-catalyzed transesterification, the ester is treated with an excess of a different alcohol in the presence of an acid catalyst. Base-catalyzed transesterification is achieved by reacting the ester with an alkoxide. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used as the solvent.
Modifications of the Ketone Moiety
The ketone group in the pentanoate side chain is a versatile functional handle for various transformations. One important class of reactions involves the nucleophilic addition to the carbonyl carbon.
Alkylation of the Enolate: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This reaction is a fundamental method for constructing more complex carbon skeletons. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and subsequent alkylation.
Friedel-Crafts Type Reactions: While not a direct modification of the ketone itself, the indole nucleus can undergo Friedel-Crafts hydroxyalkylation with highly electrophilic ketones in the presence of a base. nih.gov For instance, trifluoromethyl ketones react with indoles to form trifluoromethyl(indolyl)phenylmethanols. This highlights the reactivity of the indole ring towards activated carbonyl compounds. nih.gov
Reductive Transformations of the Carbonyl Groups
The presence of both a ketone and an ester in this compound allows for selective or complete reduction of the carbonyl groups, leading to a variety of products. The choice of reducing agent is key to controlling the outcome of the reaction.
Selective Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.com It typically does not reduce esters under standard conditions. masterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol or ethanol would be expected to selectively reduce the ketone at the C4 position to a hydroxyl group, yielding methyl 2-(1H-indol-3-yl)-4-hydroxypentanoate.
Reduction of Both Ketone and Ester: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and is capable of reducing both ketones and esters to alcohols. masterorganicchemistry.comlibretexts.org The reaction of this compound with LiAlH₄ would lead to the reduction of both the ketone at C4 and the methyl ester to the corresponding hydroxyl groups. The product would be 2-(1H-indol-3-yl)pentane-1,4-diol. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or THF. commonorganicchemistry.com
Table 3: General Reductions of Ketones and Esters
| Functional Group | Reducing Agent | Typical Conditions | Product | Reference |
| Ketone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Secondary Alcohol | masterorganicchemistry.com |
| Ester | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, RT | No reaction | masterorganicchemistry.com |
| Ketone | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to RT | Secondary Alcohol | libretexts.org |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to RT | Primary Alcohol | masterorganicchemistry.com |
| This table outlines the general reactivity of the functional groups present in the target molecule with common reducing agents. |
Mechanistic Investigations of Reactions Involving Methyl 2 1h Indol 3 Yl 4 Oxopentanoate Systems
Elucidation of Reaction Mechanisms in Cycloaddition and Cyclization Processes
Cycloaddition and cyclization reactions are powerful tools for constructing complex cyclic and heterocyclic structures. The indole (B1671886) nucleus within methyl 2-(1H-indol-3-yl)-4-oxopentanoate can participate in such reactions to form more elaborate molecular architectures. Mechanistic studies in this area often employ computational methods, such as Density Functional Theory (DFT), to map out reaction pathways and understand selectivity. nih.govresearchgate.net
Theoretical studies on related indole systems, particularly intramolecular [3+2] cycloaddition (I32CA) reactions, have provided significant insights. maxapress.comresearchgate.net These investigations analyze the potential reaction pathways, such as fused versus bridged approaches, and stereoselective channels (e.g., endo vs. exo). maxapress.comresearchgate.net For instance, a Molecular Electron Density Theory (MEDT) study on an (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide system revealed that the reaction proceeds through a one-step mechanism. researchgate.net The analysis of transition states (TSs) indicated that fused reaction modes occur via a slightly synchronous mechanism, while the bridged pathway is slightly asynchronous. researchgate.net
Key findings from these computational analyses often include:
Activation Energies: Calculation of the energy barriers for different pathways helps predict the kinetically favored product. In one study, the fused-endo pathway was found to be kinetically favored, which aligned with experimental observations. maxapress.comresearchgate.net
Reaction Concertedness: Analysis of bond order and the positions of atoms in the transition state geometry determines whether new bonds are formed simultaneously (concerted) or sequentially (stepwise). researchgate.netrsc.org Electron Localization Function (ELF) analysis can further refine this, revealing non-concerted, two-stage, one-step mechanisms. researchgate.net
Selectivity: Theoretical methods can explain the origins of regio- and stereoselectivity. nih.govrsc.org Non-covalent interactions (NCIs) identified through Quantum Theory of Atoms in Molecules (QTAIM) analysis can be the determining factor for selectivity, as seen in the preference for fused-endo structures in certain I32CA reactions. maxapress.comresearchgate.net
A palladium-catalyzed intramolecular oxidative coupling represents another important cyclization method for forming indole rings from N-aryl enamines. mdpi.com The mechanism involves a Pd(II) catalyst, a copper oxidant, and a base to facilitate the C-H activation and C-C bond formation required for ring closure. mdpi.com
Table 1: Comparison of Reaction Pathways in a Model Intramolecular [3+2] Cycloaddition
| Reaction Pathway | Stereochemical Approach | Relative Gibbs Free Energy (kcal/mol) in Toluene | Mechanistic Nature |
|---|---|---|---|
| Fused | Endo | 0.0 (Most Favorable) | One-step, slightly synchronous |
| Fused | Exo | +2.2 | One-step, slightly synchronous |
| Bridged | Endo | +1.4 | One-step, slightly asynchronous |
Data derived from principles discussed in computational studies of related indole systems. maxapress.comresearchgate.net
Understanding Stereochemical Inductions and Control Elements in Asymmetric Syntheses
The structure of this compound features a chiral center at the C2 position of the pentanoate chain. Synthesizing this compound or its derivatives in an enantiomerically pure form requires asymmetric synthesis, where the three-dimensional arrangement of atoms is precisely controlled. Understanding the elements that govern stereochemical induction is paramount.
Aldol (B89426) additions involving the methyl ketone portion of the molecule are a prime example where stereocontrol is critical. rsc.org The reaction of a methyl ketone with an aldehyde can lead to syn or anti aldol adducts, and the outcome can be directed by carefully controlling the reaction mechanism. rsc.org Mechanistically distinct aldol reactions can leverage either 1,2-asymmetric induction or 1,3-asymmetric induction to achieve high diastereoselectivity. rsc.org
1,2-Asymmetric Induction: This type of control typically relates the stereochemistry of a newly formed chiral center to an adjacent one.
1,3-Asymmetric Induction: This involves controlling the stereochemistry at a new chiral center based on a center two carbons away.
Experimental and theoretical investigations into methyl ketone aldol additions have provided insight into the factors governing diastereoselectivity. rsc.org The choice of reagents, catalysts, and reaction conditions determines which mechanistic pathway is favored, thereby controlling the stereochemical outcome. For instance, different Lewis acids or chiral auxiliaries can favor the formation of specific transition state geometries, leading to a predictable diastereomer. One-pot transformations that create multiple stereocenters are particularly challenging, requiring precise diastereocontrol over the relative configuration of each center. nih.gov
Table 2: Principles of Diastereocontrol in Methyl Ketone Aldol Additions
| Reaction Type | Controlling Induction Model | Predominant Adduct | Key Mechanistic Feature |
|---|---|---|---|
| Mechanistically Controlled Aldol Addition A | 1,2-Asymmetric Induction | syn Diastereomer | Formation of a specific six-membered ring transition state |
| Mechanistically Controlled Aldol Addition B | 1,3-Asymmetric Induction | anti Diastereomer | Chelation control or non-chelation controlled transition state |
This table illustrates general principles of stereochemical control as described in relevant literature. rsc.org
Mechanistic Pathways of Functional Group Transformations
The chemical reactivity of this compound is defined by its constituent functional groups: the indole N-H, the ester, and the ketone. Transforming these groups requires specific reagents and conditions, and the underlying mechanisms dictate the success of these transformations.
Indole N-H Transformations: The nitrogen atom of the indole ring can act as a nucleophile. S-arylation of related thio-oxindoles with arynes proceeds via a chemoselective pathway where the sulfur is the nucleophile, highlighting the challenge of controlling reactivity in bidentate nucleophiles. nih.gov N-methylation of amines can be achieved with catalysts like copper-zirconium bimetallic nanoparticles, which facilitate the reaction with a methyl source like dimethyl carbonate. researchgate.net
Ester Group Transformations: The methyl ester can undergo various transformations. Hydrolysis to the corresponding carboxylic acid is typically base-catalyzed (saponification) or acid-catalyzed. Reduction to a primary alcohol requires strong reducing agents like lithium borohydride (B1222165). researchgate.net Palladium-catalyzed reactions have been developed for the carbonylation of aryl halides to form aryl benzoates in a one-pot process, demonstrating a method for constructing ester bonds. researchgate.net
Ketone Group Transformations: The ketone carbonyl is a versatile functional group. It can be reduced to a secondary alcohol using hydride reagents. The conversion of thioesters to ketones has been achieved through a simple protocol, showcasing transformations that can also run in reverse. researchgate.net Furthermore, Rh-catalyzed addition of a secondary amine to a terminal alkyne can produce an enamine, a different type of carbonyl derivative. researchgate.net
The chemoselectivity of these transformations is a significant challenge. For example, in a molecule with both a ketone and an ester, a reducing agent must be chosen that can selectively reduce one group in the presence of the other. The development of one-pot transformations where multiple functional groups react in a controlled sequence is an active area of research, often relying on domino reactions where the formation of one intermediate triggers the subsequent transformation. nih.gov
Table 3: Overview of Mechanistic Approaches for Functional Group Transformations
| Functional Group | Transformation | Reagents/Catalyst Example | General Mechanistic Step |
|---|---|---|---|
| Indole N-H | N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Nucleophilic substitution (SN2) |
| Ketone | Reduction to Alcohol | NaBH₄, LiAlH₄ | Nucleophilic addition of hydride |
| Ester | Hydrolysis to Acid | NaOH, H₂O | Nucleophilic acyl substitution |
| Ester | Reduction to Alcohol | LiBH₄, LiAlH₄ | Nucleophilic acyl substitution followed by reduction |
| Ketone | Conversion to Thioester | Lawesson's Reagent | Thionation of carbonyl |
This table summarizes common transformations and their general mechanistic principles. researchgate.netresearchgate.net
Spectroscopic and Advanced Structural Elucidation Methodologies in Research on Methyl 2 1h Indol 3 Yl 4 Oxopentanoate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Assignments (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For methyl 2-(1H-indol-3-yl)-4-oxopentanoate, ¹H and ¹³C NMR would confirm the connectivity of atoms and provide insights into the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) moiety would present a characteristic set of signals in the aromatic region (approximately 7.0-8.0 ppm), with specific coupling patterns revealing the substitution on the benzene (B151609) ring. A broad singlet for the indole N-H proton would likely appear at a downfield chemical shift (>8.0 ppm). The proton on the pyrrole (B145914) ring of the indole (C2-H) would also be observable.
The aliphatic portion of the molecule would exhibit several key signals. A singlet integrating to three protons around 2.1-2.3 ppm would be characteristic of the acetyl methyl group (-COCH₃). The methoxy (B1213986) group of the ester (-OCH₃) would appear as a sharp singlet, typically around 3.6-3.8 ppm. The protons of the ethyl bridge connecting the indole ring and the keto-ester function would present as a more complex system of multiplets, with their chemical shifts and coupling constants providing definitive proof of the molecular skeleton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Two distinct signals in the downfield region would correspond to the carbonyl carbons: the ketone C=O (expected around 205-210 ppm) and the ester C=O (expected around 170-175 ppm). The carbons of the indole ring would produce a series of signals in the aromatic region (approximately 110-140 ppm). The aliphatic carbons, including the methyl groups and the ethyl bridge carbons, would appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Indole N-H | > 8.0 | Broad Singlet |
| Indole Aromatic C-H | 7.0 - 8.0 | Multiplets, Doublets |
| Indole Pyrrole C-H | ~7.2 | Singlet/Doublet |
| Aliphatic C-H (alpha to indole) | 3.5 - 4.0 | Multiplet |
| Aliphatic -CH₂- | 2.5 - 3.0 | Multiplet |
| Ester -OCH₃ | 3.6 - 3.8 | Singlet |
| Ketone -CH₃ | 2.1 - 2.3 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | 205 - 210 |
| Ester C=O | 170 - 175 |
| Indole Aromatic/Pyrrole C | 110 - 140 |
| Ester -OCH₃ | 51 - 53 |
| Aliphatic C-H (alpha to indole) | 30 - 40 |
| Aliphatic -CH₂- | 40 - 50 |
| Ketone -CH₃ | ~30 |
Utilization of Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula, C₁₄H₁₅NO₃, by comparing the experimental mass to the calculated exact mass (245.1052 g/mol ).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would reveal the fragmentation pattern of this compound upon electron ionization. The resulting mass spectrum is a molecular fingerprint. Expected fragmentation pathways would include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups, leading to the loss of the methoxy radical (•OCH₃) or the acetyl group (CH₃CO•).
McLafferty Rearrangement: A potential rearrangement involving the ketone group if sterically feasible.
Indole Fragmentation: The most prominent fragment in many indole-containing compounds is often the indolyl-methyl cation (m/z 130), formed by cleavage of the bond between the indole ring and the side chain.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |
| 245 | [M]⁺ (Molecular Ion) | Intact molecule |
| 214 | [M - •OCH₃]⁺ | Loss of methoxy radical from the ester |
| 202 | [M - CH₃CO•]⁺ | Loss of acetyl radical |
| 130 | [C₉H₈N]⁺ | Cleavage of the side chain, forming the indolyl-methyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Employment of Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
The most prominent features would be the strong C=O stretching vibrations. Due to the presence of two different carbonyl groups, two distinct peaks are expected: one for the ketone (typically around 1715 cm⁻¹) and one for the ester (around 1735 cm⁻¹). The N-H stretch of the indole ring would appear as a moderate to sharp band in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Furthermore, the C-O stretching of the ester group would produce a strong band in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Indole | 3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | Indole Ring | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | -CH₂-, -CH₃, -CH- | 2850 - 2960 | Medium |
| C=O Stretch | Ester | ~1735 | Strong, Sharp |
| C=O Stretch | Ketone | ~1715 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its solid-state structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would definitively confirm the connectivity established by NMR and MS. Furthermore, X-ray crystallography would reveal the conformation of the molecule in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the indole N-H and the carbonyl oxygen atoms, which dictate the crystal packing arrangement. As of now, no public records of a crystal structure determination for this specific compound are available.
Computational Chemistry Approaches Applied to Methyl 2 1h Indol 3 Yl 4 Oxopentanoate
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. Applying DFT to methyl 2-(1H-indol-3-yl)-4-oxopentanoate would yield fundamental data on its stability and reactivity.
The process begins with geometry optimization, where the molecule's lowest-energy structure is calculated. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the keto and ester groups and the electron-rich indole (B1671886) ring, indicating these as primary sites for interaction with electrophiles.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
| Parameter | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized molecule. | Value in Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value in eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value in eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Value in eV |
| Dipole Moment | A measure of the molecule's overall polarity. | Value in Debye |
Note: The values in this table are illustrative examples of data that would be generated from a DFT study and are not based on published experimental or computational results for this specific molecule.
Molecular Modeling and Conformational Analysis
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses several rotatable bonds in its side chain, allowing it to adopt numerous conformations. Molecular modeling, particularly conformational analysis, is the computational technique used to identify the most stable of these arrangements.
A conformational search can be performed using molecular mechanics or quantum mechanical methods. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. The results are typically visualized on a potential energy surface, which maps the energy as a function of the rotational angles (dihedrals). The low-energy points on this surface correspond to the most stable conformations.
For this compound, key dihedral angles would include those governing the orientation of the pentanoate chain relative to the indole ring. The analysis would reveal whether the molecule prefers an extended or a folded conformation, the latter potentially stabilized by intramolecular interactions, such as hydrogen bonding between the indole N-H and the carbonyl oxygen of the keto group. Identifying the global minimum energy conformation and other low-energy conformers is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| τ1 | C2-C3-Cα-Cβ | Orientation of the side chain relative to the indole ring. |
| τ2 | C3-Cα-Cβ-Cγ | Rotation around the alpha-beta carbon bond. |
| τ3 | Cα-Cβ-Cγ-Cδ | Rotation around the beta-gamma carbon bond. |
| τ4 | O=C-O-CH3 | Orientation of the methyl ester group. |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results or even help identify a compound. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
To predict the ¹H and ¹³C NMR spectra, the optimized molecular geometry is used in a specialized DFT calculation (often using the GIAO method) that determines the magnetic shielding for each nucleus. These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectrum can be compared to an experimental one to confirm assignments of peaks to specific atoms in the molecule.
Similarly, a vibrational frequency analysis can be performed computationally. This calculation identifies the normal modes of vibration for the molecule and their corresponding frequencies (in cm⁻¹). The resulting list of frequencies and their intensities corresponds to the peaks expected in an IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretches of the ketone and ester groups, the N-H stretch of the indole, and various C-H and C-C vibrations.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Functional Group | Predicted Value Range |
| ¹H NMR Chemical Shift | Indole N-H | 8.0 - 8.5 ppm |
| ¹H NMR Chemical Shift | Aromatic C-H (Indole) | 7.0 - 7.8 ppm |
| ¹H NMR Chemical Shift | Ester O-CH₃ | 3.6 - 3.8 ppm |
| ¹H NMR Chemical Shift | Ketone C-CH₃ | 2.1 - 2.3 ppm |
| ¹³C NMR Chemical Shift | Ester C=O | 170 - 175 ppm |
| ¹³C NMR Chemical Shift | Ketone C=O | 205 - 215 ppm |
| IR Frequency | Indole N-H Stretch | 3300 - 3500 cm⁻¹ |
| IR Frequency | Ester C=O Stretch | 1730 - 1750 cm⁻¹ |
| IR Frequency | Ketone C=O Stretch | 1705 - 1725 cm⁻¹ |
Note: These are typical, generalized ranges for the specified functional groups and serve as an illustrative guide. Precise predicted values would require specific DFT calculations.
Synthetic Utility and Role in Complex Molecule Synthesis
Application as a Key Intermediate in the Total Synthesis of Natural Products
The structural framework of methyl 2-(1H-indol-3-yl)-4-oxopentanoate makes it an attractive starting point for the assembly of complex natural products. While direct total syntheses employing this specific ketoester are not extensively documented in readily available literature, the strategic use of closely related indole-3-alkanoic acid derivatives and indole (B1671886) ketoesters is well-established in the synthesis of intricate indole alkaloids. rsc.orgnih.govrsc.org These syntheses underscore the potential of the target compound as a key building block.
For instance, the synthesis of indole C-glycosides, a class of natural products with significant cytotoxic activity, has been achieved using precursors with similar functionalities. nih.gov The construction of these molecules often involves coupling an indole precursor with a carbohydrate moiety, a strategy where a functionalized side chain like that in this compound could be instrumental. Furthermore, nonbiomimetic total syntheses of indole alkaloids frequently utilize alkyne-based strategies, which can be employed to construct the very side-chain present in the title compound, highlighting its relevance as a synthetic target and potential intermediate. rsc.org
Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds
The true synthetic power of this compound is most evident in its role as a precursor to a variety of nitrogen-containing heterocyclic scaffolds. The interplay between the indole ring and the 1,4-dicarbonyl moiety allows for a range of cyclization strategies to build new ring systems.
Indolobenzazepines and Analogues
The synthesis of indole-fused diazepinones, a class of compounds with potential anxiolytic and anticancer activities, represents a key application for indole derivatives. unimi.itresearchgate.net Methodologies for constructing these seven-membered rings often involve cascade reactions that cyclize onto the indole core. unimi.itresearchgate.net While direct synthesis from this compound is not explicitly detailed, its structure is amenable to transformations that could lead to indolobenzazepine precursors. For example, modification of the keto-ester side chain followed by intramolecular cyclization strategies is a plausible, though underexplored, route to these complex heterocyclic systems. researchgate.net
Quinazolinones and Related Systems
Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. The synthesis of 2-substituted quinazolinones often involves the condensation of anthranilic acid derivatives with various partners. Indole-substituted quinazolinones are of particular interest. While numerous synthetic routes exist for these compounds, they typically start from precursors like indole-3-carboxaldehyde (B46971) and anthranilamide. There is a notable lack of methods that directly utilize a pre-formed indole with a keto-ester side chain like this compound. This suggests that significant functional group manipulation would be required to employ the title compound in established quinazolinone syntheses.
Pyrazoles, Isoxazoles, and Oxadiazoles
The 1,4-dicarbonyl functionality embedded within this compound makes it an ideal substrate for the Paal-Knorr synthesis, a classical method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org
Pyrazoles: The reaction of 1,4-diketones with hydrazine (B178648) is a fundamental route to pyrazoles. organic-chemistry.orgscribd.com By treating this compound with hydrazine or its derivatives, one can anticipate the formation of a methyl 2-(5-(1H-indol-3-yl)-3-methyl-1H-pyrazol-4-yl)acetate scaffold. This transformation provides a direct entry into indole-substituted pyrazoles, which are themselves important motifs in medicinal chemistry.
Isoxazoles: In a similar vein, condensation with hydroxylamine (B1172632) is expected to yield the corresponding isoxazole (B147169) derivative. This reaction would construct a methyl 2-(5-(1H-indol-3-yl)-3-methylisoxazol-4-yl)acetate structure, linking the indole core to an isoxazole ring.
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles bearing an indole ring is also a well-established area of research. A common method involves the conversion of an indole ester to a carboxylic acid hydrazide, which is then cyclized with various reagents. Although this is a multi-step process, it demonstrates a clear pathway from an indole ester to an indole-oxadiazole, a strategy that could be adapted starting from this compound.
The table below summarizes the expected heterocyclic products from the reaction of the title compound with common reagents.
| Reagent | Resulting Heterocyclic Scaffold | Reaction Type |
| Hydrazine (NH₂NH₂) | Indole-substituted Pyrazole | Paal-Knorr Pyrrole (B145914) Synthesis |
| Hydroxylamine (NH₂OH) | Indole-substituted Isoxazole | Paal-Knorr Furan Synthesis |
| Phosphorus Pentasulfide | Indole-substituted Thiophene | Paal-Knorr Thiophene Synthesis |
Diindolylmethanes and Indolocarbazoles
Diindolylmethanes (DIMs): These compounds are typically formed through the acid-catalyzed reaction of an indole with an aldehyde or ketone. nih.gov The ketone functionality within this compound presents a reactive site for condensation with a second indole molecule. This reaction would lead to the formation of a diindolylmethane derivative possessing a sterically hindered quaternary carbon center, a structural motif of increasing interest. While this specific reaction is not widely reported, the synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and fluoromethyl ketones demonstrates the feasibility of using keto-substrates to generate complex indolylmethanols, which are precursors to DIMs. nih.gov
Indolocarbazoles: These complex, polycyclic alkaloids are often synthesized from bis-indole precursors. The Fischer indole synthesis is a powerful tool for creating the indole core itself and has been adapted in many ways to build up the complex frameworks of natural products. wikipedia.orgresearchgate.netnih.govresearchgate.netyoutube.comyoutube.comorganic-chemistry.orgyoutube.com Syntheses of indolocarbazole natural products like K-252a have utilized functionalized indole precursors, demonstrating that a molecule like this compound could serve as a valuable starting material for one of the indole units in a convergent synthesis.
Contribution to the Development of Novel Organic Reactions and Methodologies
The utility of a versatile building block like this compound also lies in its potential to drive the development of new synthetic methods. The presence of multiple, strategically placed functional groups—an indole, a ketone, and an ester—allows for the exploration of novel cascade or domino reactions.
Methodologies such as the Fischer indole synthesis remain a cornerstone of heterocyclic chemistry, with modern variations continuously being developed, including palladium-catalyzed versions. wikipedia.orgyoutube.comorganic-chemistry.org The synthesis of the title compound itself likely relies on established indole syntheses. However, once formed, its utility in multicomponent reactions or in the development of stereoselective transformations is significant. For example, stereodivergent syntheses of 1,4-dicarbonyl compounds have been developed, highlighting the chemical community's interest in controlling the stereochemistry of such structures. nih.gov Applying these advanced methods to an indole-containing substrate like this compound could provide rapid access to libraries of enantiomerically pure, complex heterocyclic compounds for biological screening. rsc.orgnih.govacs.org
Furthermore, carbonylative approaches for the synthesis and functionalization of indoles are an expanding field, offering novel ways to introduce carbonyl groups. beilstein-journals.org The existence and utility of compounds like this compound can inspire new retrosynthetic disconnections and drive innovation in areas such as C-H activation and carbonylation chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(1H-indol-3-yl)-4-oxopentanoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step pathways involving indole derivatives. For example, methyl 4-oxopentanoate (a structural analog) reacts with hydrazine derivatives in condensation reactions, followed by acylation (e.g., using benzoyl chloride) to introduce functional groups . Key parameters include solvent choice (e.g., methanol or DMF), temperature (typically 60–80°C), and catalyst use (e.g., acid catalysts for cyclization). Optimization involves monitoring intermediates via TLC and adjusting stoichiometric ratios to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, particularly the indole and keto-ester moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .
Q. What are the primary applications of this compound in academic research?
- Methodology : The compound serves as a precursor in alkaloid synthesis (e.g., pyrroloazocine indole alkaloids) and NSAID analogs. Its 4-oxopentanoate moiety enables participation in cyclization and nucleophilic substitution reactions, making it valuable for constructing heterocyclic scaffolds . Applications in medicinal chemistry include structure-activity relationship (SAR) studies for indole-based bioactive molecules .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing synthetic intermediates?
- Methodology : Discrepancies in NMR or HRMS data often arise from isomerism or residual solvents. For example, E/Z isomerism in intermediates like ethyl 2-(2-formylbenzylidene)-4-oxopentanoate can lead to split signals in ¹H NMR. Use NOESY or 2D-COSY to confirm spatial proximity of protons. For HRMS, compare experimental isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to rule out adducts .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodology : Optimize each step independently:
- Step 1 (Condensation) : Use Dean-Stark traps to remove water in hydrazine reactions, shifting equilibrium toward product .
- Step 2 (Acylation) : Employ Schlenk techniques to exclude moisture, which can hydrolyze esters.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How do computational methods enhance the understanding of this compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electrophilic/nucleophilic sites. For example, the keto group at C4 is electron-deficient, making it prone to nucleophilic attack. Molecular docking (AutoDock Vina) can model interactions with biological targets like cyclooxygenase enzymes, guiding SAR modifications .
Q. What mechanistic insights explain the formation of byproducts during acylation reactions?
- Methodology : Byproducts often arise from over-acylation or ester hydrolysis. Monitor reaction progress via LC-MS to detect intermediates. For example, competing acylation at the indole N1 position can occur if the C3 position is sterically hindered. Mitigate this by using bulky acylating agents (e.g., pivaloyl chloride) or low temperatures (−20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
